21-Hydroxypregna-1,4-diene-3,20-dione
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 21-Hydroxypregna-1,4-diene-3,20-dione typically involves the use of androst-4-en-3,17-dione as a starting material . One efficient procedure involves the nitrile method, which results in a high yield of 56.0-57.0% . The reaction conditions include the use of specific reagents and solvents, followed by purification steps to isolate the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves microbial transformation processes. Phytosterols, which are abundant and economical, are converted into key intermediates such as androst-4-en-3,20-dione through microbial transformation . These intermediates are then further processed to produce the final compound .
Chemical Reactions Analysis
Types of Reactions: 21-Hydroxypregna-1,4-diene-3,20-dione undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenation reactions often use reagents like bromine (Br2) and chlorine (Cl2).
Major Products: The major products formed from these reactions include various hydroxylated and oxidized derivatives of the original compound .
Scientific Research Applications
21-Hydroxypregna-1,4-diene-3,20-dione has a wide range of applications in scientific research :
Mechanism of Action
The mechanism of action of 21-Hydroxypregna-1,4-diene-3,20-dione involves its interaction with specific molecular targets and pathways . The compound exerts its effects by binding to corticosteroid receptors, leading to the modulation of gene expression and subsequent physiological responses . This interaction influences various biological processes, including inflammation and immune response .
Comparison with Similar Compounds
Pregna-4-en-17α,21-diol-3,20-dione: A key intermediate in corticosteroid synthesis.
Budesonide: Known for its anti-inflammatory properties and used in the treatment of respiratory conditions.
Prednisolone: A widely used corticosteroid with potent anti-inflammatory effects.
Uniqueness: 21-Hydroxypregna-1,4-diene-3,20-dione is unique due to its specific hydroxylation pattern, which imparts distinct biological activities and makes it a valuable intermediate in the synthesis of various corticosteroids .
Properties
IUPAC Name |
17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h7,9,11,15-18,22H,3-6,8,10,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYFFPNLCUDFDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)CO)CCC4=CC(=O)C=CC34C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00970436 | |
Record name | 21-Hydroxypregna-1,4-diene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00970436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5508-55-4 | |
Record name | MLS002638718 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19978 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 21-Hydroxypregna-1,4-diene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00970436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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